Triptotriterpenic acid B Triptotriterpenic acid B Triptotriterpenic acid B is a natural product found in Tripterygium wilfordii with data available.
Brand Name: Vulcanchem
CAS No.: 128301-32-6
VCID: VC21342999
InChI: InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1
SMILES: CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol

Triptotriterpenic acid B

CAS No.: 128301-32-6

Cat. No.: VC21342999

Molecular Formula: C30H48O4

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

Triptotriterpenic acid B - 128301-32-6

CAS No. 128301-32-6
Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
IUPAC Name (2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Standard InChI InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1
Standard InChI Key JTBGJQZJEYVBJZ-GRFRUCBCSA-N
Isomeric SMILES C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O
SMILES CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Triptotriterpenic acid B (C₃₀H₄₈O₄) is a pentacyclic triterpenoid isolated from plants such as Maytenus regelii and Tripterygium species. With a molecular weight of 472.7 g/mol, it exhibits structural complexity characteristic of bioactive triterpenoids, including multiple hydroxyl groups and a carboxylic acid moiety . Below is a detailed analysis of its chemical properties, biological activities, and research findings.

Biological Activities

Anticancer Properties

Triptotriterpenic acid B demonstrates inhibitory effects on cancer cell growth in murine models, though specific mechanisms remain under investigation. Its triterpenoid backbone suggests potential interactions with apoptosis pathways or cell cycle regulators, common targets for similar compounds .

Molecular Docking and Target Affinity

A 2024 network pharmacology study analyzed its binding affinity with obesity-related targets :

MoleculePPARG Binding Affinity (kcal/mol)PTGS2 Binding Affinity (kcal/mol)
Triptotriterpenic acid B4.4-8.5

The strong interaction with PTGS2 (cyclooxygenase-2) implies anti-inflammatory potential, while moderate PPARG (peroxisome proliferator-activated receptor gamma) binding may link to metabolic regulation .

Research Findings and Gaps

  • Source Isolation: First isolated from Maytenus regelii leaves, with yields dependent on extraction protocols.

  • Comparative Activity: Shows weaker PPARG binding than triptonide (-6.5 kcal/mol) but stronger PTGS2 affinity than hederagenin (-8.8 kcal/mol) .

  • Limited Data: Unlike well-studied triterpenoids (e.g., ursolic acid), its pharmacokinetics, toxicity, and in vivo efficacy remain poorly characterized .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with apoptosis pathways (e.g., Bcl-2/Bax) or inflammatory mediators (e.g., NF-κB) .

  • Synthetic Optimization: Modify hydroxyl/carboxylic acid groups to enhance bioavailability.

  • Therapeutic Expansion: Explore applications in autoimmune diseases, given structural similarities to immunosuppressive triterpenoids .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator